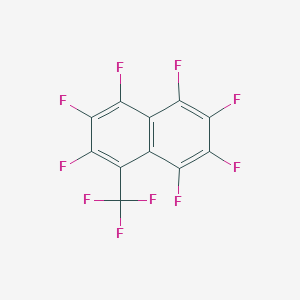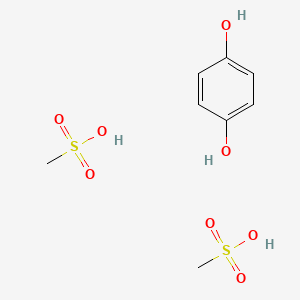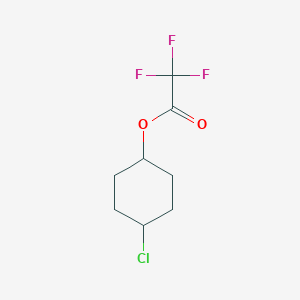
4-Chlorocyclohexyl trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorocyclohexyl trifluoroacetate is an organic compound that features a cyclohexane ring substituted with a chlorine atom and a trifluoroacetate group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorocyclohexyl trifluoroacetate typically involves the reaction of 4-chlorocyclohexanol with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
4-Chlorocyclohexanol+Trifluoroacetic Anhydride→4-Chlorocyclohexyl Trifluoroacetate+Acetic Acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions: 4-Chlorocyclohexyl trifluoroacetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed to produce 4-chlorocyclohexanol and trifluoroacetic acid.
Reduction: The compound can be reduced to form 4-chlorocyclohexanol.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Various substituted cyclohexyl derivatives.
Hydrolysis: 4-Chlorocyclohexanol and trifluoroacetic acid.
Reduction: 4-Chlorocyclohexanol.
科学的研究の応用
4-Chlorocyclohexyl trifluoroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-chlorocyclohexyl trifluoroacetate involves its interaction with various molecular targets. The trifluoroacetate group can act as an electron-withdrawing group, influencing the reactivity of the cyclohexane ring. This can affect the compound’s ability to participate in nucleophilic substitution and other reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions.
類似化合物との比較
4-Chlorocyclohexanol: Lacks the trifluoroacetate group, making it less reactive in certain reactions.
Cyclohexyl Trifluoroacetate: Lacks the chlorine atom, affecting its reactivity and applications.
Trifluoroacetic Acid: A simpler molecule with different chemical properties and uses.
Uniqueness: 4-Chlorocyclohexyl trifluoroacetate is unique due to the presence of both a chlorine atom and a trifluoroacetate group
特性
CAS番号 |
117383-09-2 |
|---|---|
分子式 |
C8H10ClF3O2 |
分子量 |
230.61 g/mol |
IUPAC名 |
(4-chlorocyclohexyl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H10ClF3O2/c9-5-1-3-6(4-2-5)14-7(13)8(10,11)12/h5-6H,1-4H2 |
InChIキー |
CVNWTXPCTPBKET-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1OC(=O)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14292749.png)

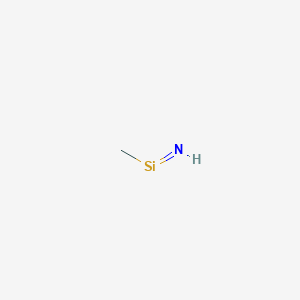
![3-[Acetyl(phenyl)amino]-2-methylpropanoic acid](/img/structure/B14292755.png)
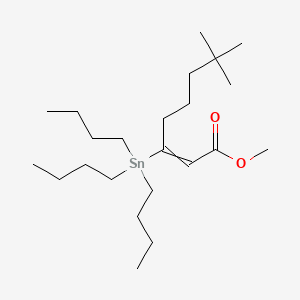
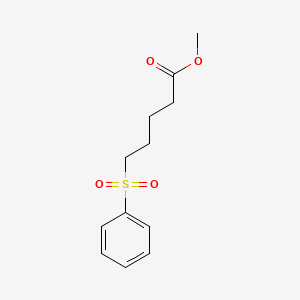
![N-[(4-Chlorophenyl)carbamoyl]ethanethioamide](/img/structure/B14292764.png)
![Bromo[4-(propan-2-yl)phenyl]mercury](/img/structure/B14292781.png)
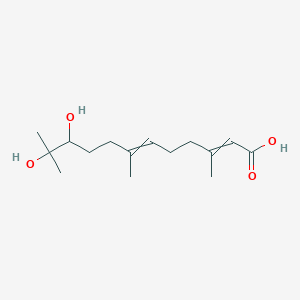
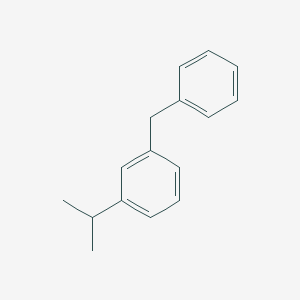
![1,2-Bis[methyl(sulfamoyl)amino]ethane](/img/structure/B14292787.png)
